molecular formula C22H22N2O2S B2929590 N1-(3,3-diphenylpropyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 941962-84-1

N1-(3,3-diphenylpropyl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No. B2929590
CAS RN: 941962-84-1
M. Wt: 378.49
InChI Key: BUHIQYSBWDOGRB-UHFFFAOYSA-N
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Description

N1-(3,3-diphenylpropyl)-N2-(thiophen-2-ylmethyl)oxalamide, commonly known as DPTO, is a novel compound that has gained significant attention in recent years due to its potential biomedical applications. DPTO is a member of the oxalamide family and is a derivative of diphenylpropylamine. It has been synthesized using various methods, and its mechanism of action has been studied extensively. In

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

A novel synthetic approach for di- and mono-oxalamides was developed, utilizing a one-pot method that involves the classical Meinwald rearrangement. This methodology is pertinent for the synthesis of N-(2-carboxyphenyl)aryloxalmonoamides, showcasing the utility of oxalamide derivatives in synthetic organic chemistry for producing anthranilic acid derivatives and oxalamides with high yields and operational simplicity (Mamedov et al., 2016).

Catalytic Applications

Copper-catalyzed coupling reactions have been enhanced using N,N'-bis(thiophen-2-ylmethyl)oxalamide as an effective catalyst system. This advancement is significant for Goldberg amidation reactions, which have previously shown limited efficiency with (hetero)aryl chlorides. The development underscores the role of oxalamide derivatives in facilitating a wide range of functionalized (hetero)aryl chlorides and aromatic and aliphatic primary amides, achieving good to excellent yields and demonstrating the versatility of these compounds in catalytic systems (De, Yin, & Ma, 2017).

properties

IUPAC Name

N-(3,3-diphenylpropyl)-N'-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O2S/c25-21(22(26)24-16-19-12-7-15-27-19)23-14-13-20(17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-12,15,20H,13-14,16H2,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUHIQYSBWDOGRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCNC(=O)C(=O)NCC2=CC=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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